
(5-Methyl-6-morpholinopyridin-3-yl)boronic acid
Vue d'ensemble
Description
“(5-Methyl-6-morpholinopyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C10H15BN2O3 . It has a molecular weight of 222.05 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15BN2O3/c1-8-6-9 (11 (14)15)7-12-10 (8)13-2-4-16-5-3-13/h6-7,14-15H,2-5H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a density of 1.26 . It is a solid at room temperature and should be stored at 2-8°C in an inert atmosphere .Applications De Recherche Scientifique
Synthesis and Organic Chemistry Applications
Halopyridinylboronic Acids in Suzuki Cross-Coupling : Halopyridin-2-yl-boronic acids and esters, similar in structure to the compound , are used in Suzuki cross-coupling reactions. They are stable, crystalline, and can produce new pyridine libraries (Bouillon et al., 2003).
Synthesis of Ligands and ansa-Zirconocenes : Boronic acids, like the mentioned compound, are key in synthesizing aryl-substituted indenes, important for further synthesis of ansa-metallocenes (Izmer et al., 2006).
Sensing and Biological Applications
Fluorescent Boronic Acids for Diol Detection : Certain boronic acids exhibit high affinities for diol-containing compounds at physiological pH, making them useful in sensor design, particularly for detecting carbohydrates like D-glucose (Cheng et al., 2010).
Selective Fluorescent Chemosensors by Boronic Acid : Boronic acids, including derivatives of the compound , are used in the development of fluorescent sensors for carbohydrates, bioactive substances, and ions like fluoride and mercury (Huang et al., 2012).
Pharmaceutical Research
- Synthesis of Antimicrobials : A related compound, 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, is utilized in the synthesis of potent antimicrobials (Kumar et al., 2007).
Miscellaneous Applications
- Boronic Acids in Sensing Applications : Boronic acids play a significant role in various sensing applications due to their interaction with diols and Lewis bases, useful in biological labeling, protein manipulation, and therapeutic development (Lacina et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
(5-methyl-6-morpholin-4-ylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O3/c1-8-6-9(11(14)15)7-12-10(8)13-2-4-16-5-3-13/h6-7,14-15H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYCDSJIQDOWIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)N2CCOCC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656500 | |
| Record name | [5-Methyl-6-(morpholin-4-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1191062-85-7 | |
| Record name | [5-Methyl-6-(morpholin-4-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1371128.png)

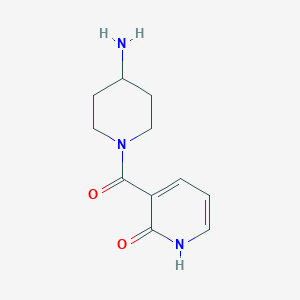

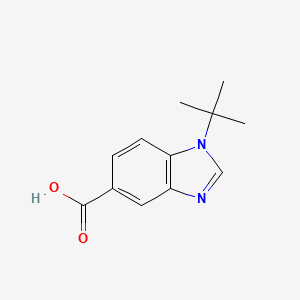
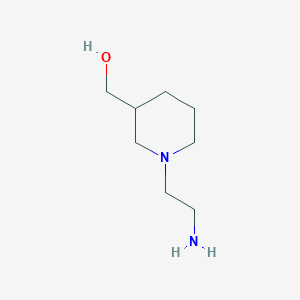
![1-[4-(Aminomethyl)pyridin-2-yl]piperidin-3-ol](/img/structure/B1371137.png)
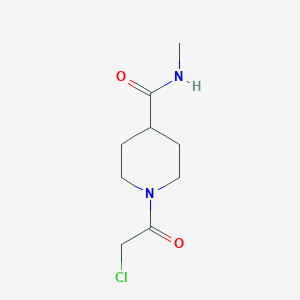
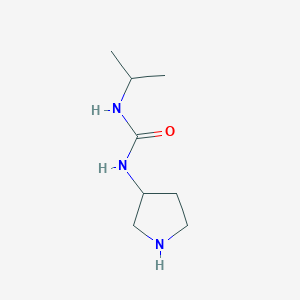
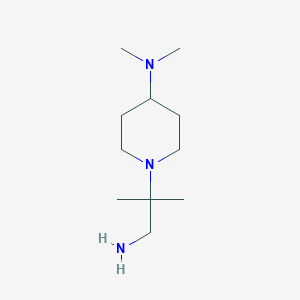
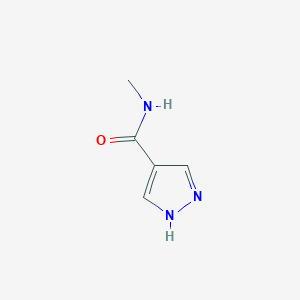
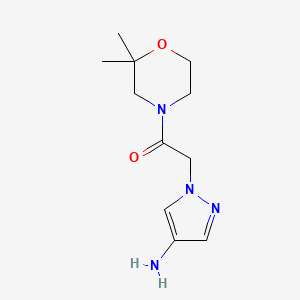
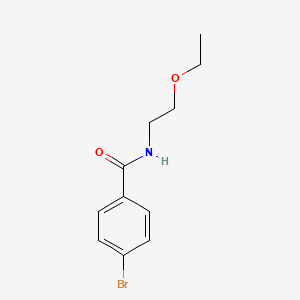
amine](/img/structure/B1371149.png)